molecular formula C5H4N2O B152824 Pyrimidine-4-carbaldehyde CAS No. 2435-50-9

Pyrimidine-4-carbaldehyde

Cat. No. B152824
CAS RN: 2435-50-9
M. Wt: 108.1 g/mol
InChI Key: OKULHRWWYCFJAB-UHFFFAOYSA-N
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Description

Pyrimidine-4-carbaldehyde is a versatile organic compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a pyrimidine ring, which is a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, and an aldehyde group at the 4-position. This structure makes it highly reactive and useful in a range of chemical reactions, particularly in the construction of complex molecules with potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of pyrimidine-4-carbaldehyde derivatives can be achieved through various methods. For instance, a regioselective approach to trisubstituted 2-arylaminopyrimidine-5-carbaldehydes involves an S(N)Ar reaction of 2,4,6-trichloropyrimidine-5-carbaldehyde with different nucleophiles, demonstrating the flexibility of pyrimidine carbaldehydes in chemical synthesis . Additionally, microwave-assisted synthesis offers a rapid and efficient route to pyrazolo[3,4-d]pyrimidines from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde under solvent-free conditions, highlighting the adaptability of pyrimidine-4-carbaldehyde to modern synthetic techniques .

Molecular Structure Analysis

The molecular structure of pyrimidine-4-carbaldehyde derivatives is crucial for their reactivity and interaction with other molecules. For example, the organic compound 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde (IPM) exhibits a molecular structure that allows it to adsorb on surfaces through oxygen and nitrogen atoms as well as pi-electrons, which is essential for its role as a corrosion inhibitor . The molecular dynamics simulation results provide insights into the adsorption behavior of such compounds on metal surfaces .

Chemical Reactions Analysis

Pyrimidine-4-carbaldehyde and its derivatives participate in a variety of chemical reactions. They can undergo cyclocondensation reactions, as seen in the synthesis of pyrido[2,3-d]pyrimidines , or engage in tandem reactions involving acetalisation and cycloisomerization to yield complex heterocyclic systems . The reactivity of these compounds with N- and C-nucleophiles leads to the formation of a diverse array of products, including enaminones, Schiff's bases, and pyrazolo[3,4-d]pyrido[1,2-a]pyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine-4-carbaldehyde derivatives are influenced by their molecular structure. These properties are critical for their function in various applications, such as the inhibition of corrosion in carbon steel, where the adsorption characteristics and the ability to act as a mixed-type inhibitor are of particular importance . Theoretical calculations, such as those using density functional theory (DFT), help to explain the inhibitive effects and correlate with experimental data .

Scientific Research Applications

Interaction with Glycine Esters

Research has shown that 4,6-dichloropyrimidine-5-carbaldehyde interacts with glycine esters to produce derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products such as pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. This reaction, confirmed by NMR-spectroscopy, chromatography mass-spectrometry, and elemental analysis, highlights the potential for synthesizing biologically active compounds (Zinchenko et al., 2018).

Synthesis of Fused Polycyclic Pyrimidines

Pyrido[1,2-a]pyrimidine derivatives, known for their wide range of biological activities, can be synthesized using pyrimidine-5-carbaldehyde derivatives. This process leads to the creation of complex molecular structures with potential applications in medicinal chemistry (Harutyunyan, 2016).

Synthesis of Condensed Azines

The reaction of 4,6-dichloropyrimidine-5-carbaldehyde with certain amines results in the formation of pyrido[2,3-d]pyrimidine and pyrimido[4,5,6-de][1,6]naphthyridine derivatives. These synthesized compounds suggest a pathway for developing novel organic molecules (Bakulina et al., 2014).

Development of 7-Iminopyrido[2,3-d]pyrimidines

4,6-Dichloropyrimidine-5-carbaldehyde is used in the preparation of 7-iminopyrido[2,3-d]pyrimidines, which are promising intermediates for further chemical synthesis. This reaction demonstrates the versatility of pyrimidine-4-carbaldehyde in creating diverse chemical structures (Zinchenko et al., 2017).

Unnatural DNA Base Stability

Studies on Pyrrole-2-carbaldehyde, an unnatural nucleic acid base, highlight its stability in DNA and its resistance to photodegradation, suggesting its potential application in molecular biology (Ghosh et al., 2021).

DNA Interaction and Antimicrobial Properties

Research on indol(1H-3-yl) pyrimidine derivatives, synthesized using pyrimidine-5-carbaldehyde, reveals their strong binding ability to DNA. This suggests potential applications in the development of new antimicrobial agents (Bhat & Begum, 2021).

Safety And Hazards

Pyrimidine-4-carbaldehyde is harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation, skin irritation, and serious eye irritation . It is advised to avoid all personal contact, including inhalation, and to use it only in a well-ventilated area .

Future Directions

Since alcohols are accessible from indigestible biomass (lignocellulose), the development of novel preferentially catalytic reactions in which alcohols are converted into important classes of fine chemicals is a central topic of sustainable synthesis . The combination of this novel protocol with established methods for converting alcohols to nitriles now allows selectively assembling pyrimidines from four alcohol building blocks and 2 equiv of ammonia .

properties

IUPAC Name

pyrimidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O/c8-3-5-1-2-6-4-7-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKULHRWWYCFJAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50464976
Record name Pyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrimidine-4-carbaldehyde

CAS RN

2435-50-9
Record name Pyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrimidine-4-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
T SAKAMOTO, T SAKASAI… - Chemical and …, 1981 - jstage.jst.go.jp
… ; selenium dioxide, site— selective reaction; quinoline-4-carba1dehyde; quinoline—4-carbaldehyde N-oxide; pyrimidine-4-carbaldehyde; pyrimidine-4—carbaldehyde N-oxide …
Number of citations: 28 www.jstage.jst.go.jp
DV Belyaev, DL Chizhov, GL Rusinov… - Russian Journal of …, 2019 - Springer
… Diketo acetal 1 reacted with an equimolar amount of benzamidine hydrochloride (3a) in the presence of triethylamine in boiling acetonitrile to give pyrimidine4-carbaldehyde dimethyl …
Number of citations: 4 link.springer.com
PS Reddy, PVG Reddy, SM Reddy - Tetrahedron Letters, 2014 - Elsevier
… Initially, we have examined the preparation of 2-cyclopropyl pyrimidine-4-carbaldehyde (4) … 3N hydrochloric acid to obtain the 2-cyclopropyl pyrimidine 4-carbaldehyde (4) (Scheme 1). …
Number of citations: 29 www.sciencedirect.com
N Zanatta, AS Fortes, CE Bencke, MA Marangoni… - …, 2015 - thieme-connect.com
… of the carboxylic group in 4-halo-2-methylthiopyrimidines[14] or insertion by coupling of the aryl group in 6-halo-2-thiopyrimidines;[15] (ii) oxidation of pyrimidine-4-carbaldehyde with …
Number of citations: 9 www.thieme-connect.com
W Choung, BA Lorsbach, TC Sparks, JM Ruiz… - Synlett, 2008 - thieme-connect.com
… )pyrimidine which, upon acetal hydrolysis, gave pyrimidine-4-carbaldehyde 2. The corresponding pyrimidine-4-carbaldehyde oxime was obtained by treatment of aldehyde 2 with …
Number of citations: 10 www.thieme-connect.com
A MATSUMOTO - Asymmetric Autocatalysis: The Soai Reaction, 2022 - books.google.com
The origin of biomolecule homochirality has attracted much attention since Pasteur discovered molecular chirality. 1a It is well known that organic reactions of achiral reagents always …
Number of citations: 2 books.google.com
PS Reddy, MVK Reddy, PVG Reddy - Chinese Chemical Letters, 2016 - Elsevier
… A mixture of the 2-cyclopropyl pyrimidine 4-carbaldehyde (4) (0.148 g, 1.0 mmol), aniline (5a) (0.093 g, 1.0 mmol), and diphenylphosphite (6) (0.280 g, 1.2 mmol) were taken into a 25 …
Number of citations: 12 www.sciencedirect.com
JA Townes, A Golebiowski, MP Clark… - Bioorganic & medicinal …, 2004 - Elsevier
… Aldol reaction of methyl 4-fluorophenylacetate (2, Scheme 1) with 4-pyridine-carboxaldehyde (3) or 2-methylsulfanyl-pyrimidine-4-carbaldehyde (4) using LDA gives β-hydroxyester …
Number of citations: 45 www.sciencedirect.com
MK Bera, HU Reissig - Synthesis, 2010 - thieme-connect.com
… Scheme 7 Preparation of pyrimidine-4-carbaldehyde 15 and olefination to 16. Reagents and conditions: (a) SeO 2 , 1,4-dioxane, sealed tube, 90 C, 2 d; (b) Ph 3 PCH 2 PhBr, n-BuLi, Et …
Number of citations: 13 www.thieme-connect.com
JW Ellingboe, M Antane, TT Nguyen… - Journal of medicinal …, 1994 - ACS Publications
A series of pyrido [2, 3-d] pyrimidine angiotensin II (A II) antagonists was synthesized and tested for antagonism of A II. Compounds with a biphenylyltetrazole pharmacophore and small …
Number of citations: 58 pubs.acs.org

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